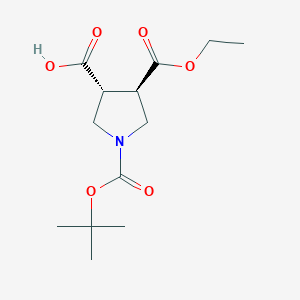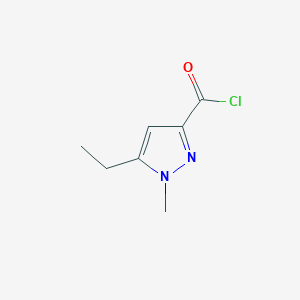
3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine
Overview
Description
3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine (BTFO) is an organic compound that has been studied for its potential applications in scientific research. BTFO has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Thermodynamic and Electrochemical Evaluation
Compounds with structures similar to "3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine" have been studied for their corrosion inhibition properties on mild steel in acidic media. Triazole Schiff bases were synthesized and investigated, showing that the inhibition efficiency increases with concentration. These compounds follow the Langmuir isotherm in adsorption and have been proven to be effective through various thermodynamic, electrochemical, and surface morphology examinations (Turuvekere K. Chaitra et al., 2015).
Antimicrobial Activities
New derivatives have been synthesized from reactions involving primary amines, showing significant antimicrobial activities against various test microorganisms. The synthesis approach and the biological evaluation of these compounds reveal their potential as novel antimicrobial agents (H. Bektaş et al., 2007).
Structural Characterization and Analysis
Research on the synthesis and characterization of alkyl substituted N,4-diphenyl thiazole-2-amine derivatives has provided insights into their structural properties through crystal X-ray diffraction, demonstrating distinct molecular conformations and intermolecular interactions (AfraQuasar A. Nadaf et al., 2019).
Photophysical Properties Study
Novel fluorescent derivatives have been synthesized and their photophysical properties evaluated, showing promising applications in the field of fluorescence and materials science for their absorption and emission characteristics (Vikas Padalkar et al., 2015).
Synthesis and Structural Insights
The synthesis and structural analysis of isostructural compounds have contributed to the understanding of molecular design and the development of materials with potential applications in pharmaceuticals and materials science. The detailed structural determination by single crystal diffraction has opened pathways for the exploration of new compounds (B. Kariuki et al., 2021).
properties
IUPAC Name |
3-(5-bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2OS/c14-10-6-5-9(19-10)12-11(13(16)18-17-12)7-1-3-8(15)4-2-7/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXLZSMGVCTZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(ON=C2C3=CC=C(S3)Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















